4,5-Epoxyartemisinic acid
Overview
Description
4,5-Epoxyartemisinic acid is a natural compound isolated from the herbs of Artemisia annua L . It is also known by the synonym 2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-Dimethyldecahydronaphtho[1,2-b]oxiren-7-yl]acrylic acid .
Synthesis Analysis
The synthesis of 4,5-Epoxyartemisinic acid involves selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans . These cyclisations can occur spontaneously or be mediated and significantly accelerated by epoxide hydrolases (EHs) .Molecular Structure Analysis
The molecular formula of 4,5-Epoxyartemisinic acid is C15H22O3 . Its structure has been confirmed by NMR .Chemical Reactions Analysis
The chemical reactions involving 4,5-Epoxyartemisinic acid are primarily cyclisations of 4,5-epoxy alcohols to tetrahydropyrans . These reactions can either occur spontaneously or be mediated and significantly accelerated by EHs .Physical And Chemical Properties Analysis
4,5-Epoxyartemisinic acid is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Source and Extraction
4,5-Epoxyartemisinic acid is a compound that can be extracted from the herbs of Artemisia annua L . It’s a type of sesquiterpenoid, a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 .
Antibacterial Properties
Research has shown that Artemisia species, which contain 4,5-Epoxyartemisinic acid, have strong antibiotic activities against several bacteria. These include Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Proteus mirabilis, and Pseudomonas aeruginosa .
Antioxidant Capacity
Artemisia species, which contain 4,5-Epoxyartemisinic acid, have been found to have strong antioxidant capacity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Metabolomic Analysis
A metabolomic analysis of three species of Artemisia in Tibet identified 1109 metabolites within 10 categories, including lipids, amino acids, nucleotides, flavonoids, terpenes, coumarins, organic acids, and phenolic acids . 4,5-Epoxyartemisinic acid, being a terpene, was one of these metabolites.
Medicinal Research
The information obtained from the metabolomic analysis and the identified antibacterial and antioxidant activities of Artemisia species should help medicinal research . This could lead to the development of new drugs and treatments.
Comprehensive Development and Utilization of Artemisia Species
The comprehensive understanding of the metabolites of Artemisia species and their properties can facilitate the comprehensive development and utilization of Artemisia species in areas like Tibet .
Mechanism of Action
Target of Action
4,5-Epoxyartemisinic acid is a natural product used for research related to life sciences . .
Result of Action
Artemisia species, from which 4,5-epoxyartemisinic acid is derived, have been shown to have strong antibiotic activities against various bacteria and have strong antioxidant capacity .
Future Directions
The future directions for research on 4,5-Epoxyartemisinic acid could involve further exploration of its biosynthesis, its potential medicinal uses, and its active constituents . Additionally, synthetic approaches for endo-selective intramolecular epoxide ring opening (IERO) of 4,5-epoxy-alcohols and their applications in natural product synthesis could be investigated .
properties
IUPAC Name |
2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8,10-13H,2,4-7H2,1,3H3,(H,16,17)/t8-,10+,11+,12+,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNNGKUJKJXDCO-IEFGFUDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC3(C2O3)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Epoxyartemisinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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